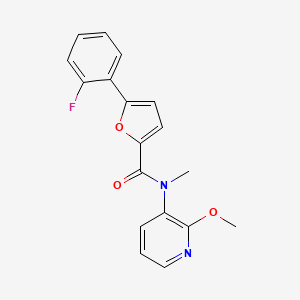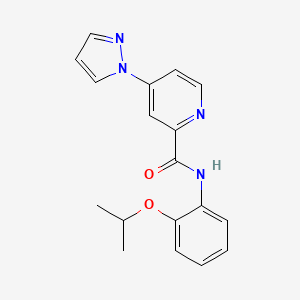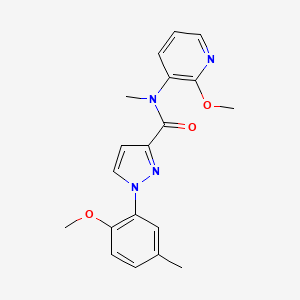![molecular formula C11H16ClNO B7663587 2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol](/img/structure/B7663587.png)
2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly known as Clenbuterol and has been widely used in scientific research for its various applications. The purpose of
Wirkmechanismus
2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol acts as a beta-adrenergic agonist, which means it binds to and activates beta-adrenergic receptors in the body. This results in the relaxation of smooth muscles in the airways, which can improve breathing in individuals with respiratory diseases. Additionally, it can stimulate the production of proteins in muscle cells, promoting muscle growth and improving athletic performance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the dose and duration of exposure. In low doses, it can improve breathing and promote muscle growth. However, in high doses, it can cause adverse effects such as tachycardia, hypertension, and arrhythmias. It can also lead to skeletal muscle tremors, anxiety, and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol has several advantages for lab experiments. It is readily available, easy to synthesize, and has a well-established mechanism of action. However, its use is limited by its potential for adverse effects, which can make it difficult to interpret experimental results. Additionally, its anabolic effects can make it difficult to distinguish between the effects of the compound and those of exercise.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol. One potential area of study is its use in treating respiratory diseases such as asthma and COPD. Additionally, it may have potential as a treatment for heart failure. Further research is needed to determine the optimal dosing and duration of exposure to minimize adverse effects. Additionally, future studies may investigate potential analogs of Clenbuterol with improved efficacy and reduced toxicity.
Conclusion:
This compound is a chemical compound with a well-established mechanism of action and a variety of potential applications in scientific research. Its use is limited by its potential for adverse effects, but it remains a valuable tool for investigating respiratory diseases, muscle growth, and athletic performance. Further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of 2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol involves the reaction of 4-Chloro-2-methylbenzyl chloride with N,N-dimethylethanolamine in the presence of a base. The reaction results in the formation of the desired compound, which can be purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol has been extensively used in scientific research for its various applications. It has been studied for its potential use in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Clenbuterol has also been investigated for its anabolic effects, which can promote muscle growth and improve athletic performance. Additionally, it has been studied for its potential use in weight loss and as a treatment for heart failure.
Eigenschaften
IUPAC Name |
2-[(4-chloro-2-methylphenyl)methyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-9-7-11(12)4-3-10(9)8-13(2)5-6-14/h3-4,7,14H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJSFIYNQLEALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CN(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol](/img/structure/B7663504.png)

![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7663516.png)
![4-(difluoromethyl)-1-(2-methylpropyl)-N-[(3-sulfamoylphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B7663518.png)
![3-cyclopropyl-5-[(2,5-difluorophenyl)sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663524.png)
![1-[3-Fluoro-4-(pyridin-2-ylmethoxy)phenyl]-3-(1-methylpyrazol-3-yl)urea](/img/structure/B7663538.png)
![N-[(5-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpropan-2-amine](/img/structure/B7663542.png)

![1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-(5-methylpyridin-3-yl)urea](/img/structure/B7663567.png)




![1-(4-methylphenyl)sulfonyl-N-[(5-methylpyridin-2-yl)methyl]propan-2-amine](/img/structure/B7663607.png)
